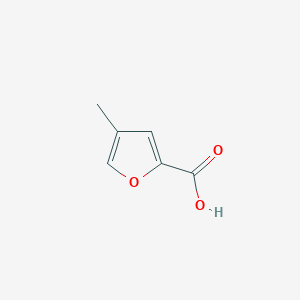
4-Methylfuran-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylfuran-2-carboxylic acid, also known as 4-MF2C, is a naturally occurring organic compound found in a variety of plants and organisms. It is an important building block in the biosynthesis of many important molecules, such as hormones, vitamins, and enzymes. 4-MF2C is also used as a food additive and in the production of pharmaceuticals. It has a wide range of applications in scientific research, including as a reagent for the synthesis of other molecules, as a probe for the study of biochemical processes, and as a pharmaceutical intermediate. In
科学的研究の応用
Bioactivity and Antiviral Properties
4-Methylfuran-2-carboxylic acid derivatives have been identified in various natural sources, like the roots and leaves of Nicotiana tabacum. These compounds demonstrate significant bioactivity, including anti-Tobacco Mosaic Virus (TMV) activities. Studies have shown that specific derivatives of this compound isolated from Nicotiana tabacum exhibit high anti-TMV activity, with inhibition rates comparable to positive controls. Additionally, these compounds also showed varying levels of inhibitory activities against human tumor cell lines (Wu et al., 2018), (Yang et al., 2016).
Synthesis and Chemical Transformations
This compound has been utilized in various synthetic pathways. For instance, the bromination of ethyl 4-(diethoxyphosphorylmethyl)-5-methylfuran-2-carboxylate followed by phosphorylation has led to the synthesis of bisphosphorylated 2-furoic acid derivatives, indicating the compound's versatility in organic synthesis (Pevzner, 2015). Additionally, new furan-2-carboxylic acids from the bark of Cassia alata have been isolated, displaying cytotoxicity against various cell lines, illustrating the compound's potential in medicinal chemistry (Zhou et al., 2016).
Photoredox and Polymerization Applications
Sulfur-containing carboxylic acids, including derivatives of this compound, have been explored as electron donors in photoinduced free-radical polymerizations. These compounds exhibit varied rates of polymerization and initiation yields, indicating their potential in advanced material sciences (Wrzyszczyński et al., 2000).
Catalysis and Biomass Conversion
Research on the efficient conversion of furfural into 2-methyltetrahydrofuran has shown that derivatives of this compound can be catalytically transformed, highlighting their role in biomass-derived chemical processes (Liu et al., 2020).
Safety and Hazards
将来の方向性
The future directions of 4-MF2C involve its role in the chemical industry’s switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The manufacture and uses of FPCs like 4-MF2C, directly available from biomass, are being explored .
作用機序
Target of Action
4-Methylfuran-2-carboxylic acid, like other furan derivatives, has been recognized for its potential in medicinal chemistry . . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan derivatives are known for their reactivity, which allows them to interact with various biological targets . The specific interactions of this compound with its targets, and the resulting changes, are areas for future research.
Biochemical Pathways
Furan derivatives are known to be involved in a variety of biochemical reactions . For instance, furfural, a furan derivative, can be oxidized to form 2,5-furandicarboxylic acid , which has numerous applications in the synthesis of new fuels and polymer precursors .
Result of Action
Furan derivatives are known to exhibit a wide range of biological and pharmacological effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the shift towards “green” and sustainable chemical feedstocks, such as furan derivatives, is driven by concerns over climate change, volatile oil prices, and the environmental issues associated with fossil hydrocarbons .
生化学分析
Cellular Effects
Furan derivatives have been found to have effects on various types of cells and cellular processes
Molecular Mechanism
Furan derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
4-methylfuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-4-2-5(6(7)8)9-3-4/h2-3H,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJBPVNHCNJBSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59304-40-4 |
Source


|
| Record name | 4-methylfuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

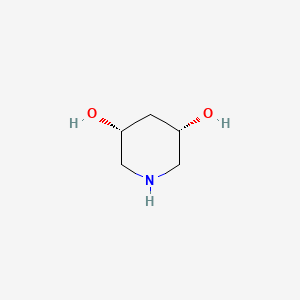
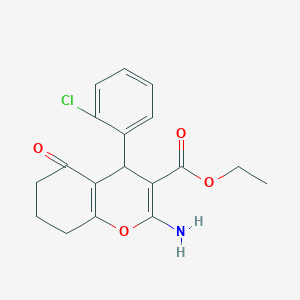
![Ethyl (2E)-2-{[(dimethylcarbamoyl)amino]imino}acetate](/img/structure/B2772905.png)
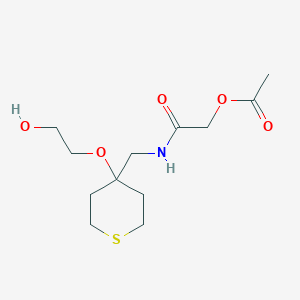
![3-methoxy-N,2-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2H-indazole-6-carboxamide](/img/structure/B2772907.png)
![2,2,2-Trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethanone](/img/structure/B2772908.png)
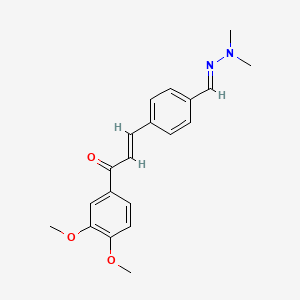

![N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide](/img/structure/B2772915.png)
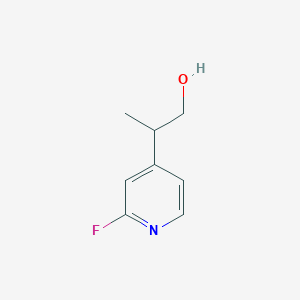
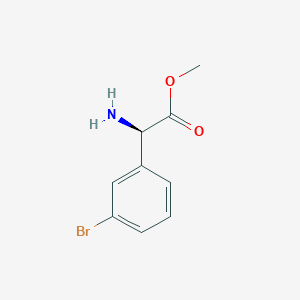
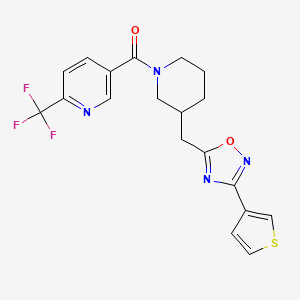
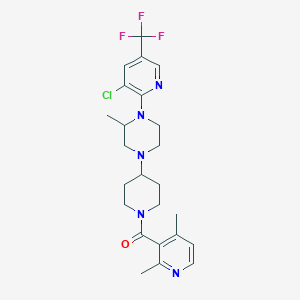
![3-{[(2-Hydroxyethyl)(methyl)amino]methyl}benzoic acid](/img/structure/B2772924.png)